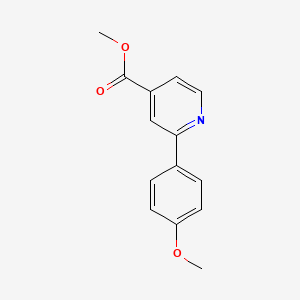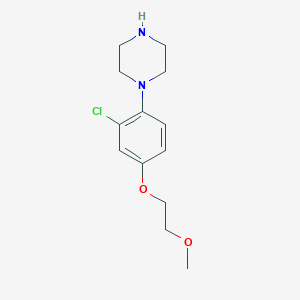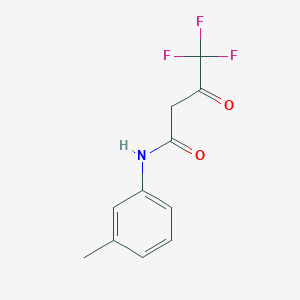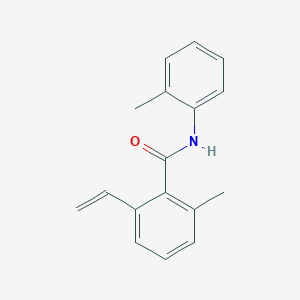
((3-Iodo-2,2-dimethylpropoxy)methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((3-Iodo-2,2-dimethylpropoxy)methyl)benzene is an organic compound that features a benzene ring substituted with a 3-iodo-2,2-dimethylpropoxy group This compound is of interest due to its unique structure, which combines the reactivity of an iodo group with the stability of a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((3-Iodo-2,2-dimethylpropoxy)methyl)benzene typically involves the reaction of benzyl alcohol with 3-iodo-2,2-dimethylpropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
((3-Iodo-2,2-dimethylpropoxy)methyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The iodo group can be reduced to a hydrogen atom, resulting in the formation of the corresponding alkane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Oxidation Reactions: Products include alcohols, ketones, and carboxylic acids.
Reduction Reactions: The major product is the corresponding alkane.
Aplicaciones Científicas De Investigación
((3-Iodo-2,2-dimethylpropoxy)methyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, for studying their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of ((3-Iodo-2,2-dimethylpropoxy)methyl)benzene involves its ability to undergo various chemical reactions due to the presence of the iodo group. The iodo group is highly reactive and can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The benzene ring provides stability to the molecule, allowing it to be used in a wide range of chemical environments.
Comparación Con Compuestos Similares
Similar Compounds
Iodobenzene: A simpler compound with a single iodo group attached to a benzene ring.
Benzyl Alcohol: A compound with a hydroxyl group attached to a benzene ring.
3-Iodo-2,2-dimethylpropyl Chloride: A compound with an iodo group and a chloride group attached to a propyl chain.
Uniqueness
((3-Iodo-2,2-dimethylpropoxy)methyl)benzene is unique due to the combination of the iodo group and the 2,2-dimethylpropoxy group attached to the benzene ring. This structure provides a balance of reactivity and stability, making it a versatile compound for various chemical applications. The presence of the iodo group allows for easy functionalization, while the benzene ring ensures the compound’s stability under different reaction conditions.
Propiedades
Fórmula molecular |
C12H17IO |
|---|---|
Peso molecular |
304.17 g/mol |
Nombre IUPAC |
(3-iodo-2,2-dimethylpropoxy)methylbenzene |
InChI |
InChI=1S/C12H17IO/c1-12(2,9-13)10-14-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
Clave InChI |
BGLOJOPEBDLOHQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(COCC1=CC=CC=C1)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















